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Compound of Interest

Compound Name: Lopinavir/Ritonavir

Cat. No.: B1246207

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive protocol for assessing the chemical
stability of Lopinavir (LPV) and Ritonavir (RTV) in a solution formulation. Lopinavir is an
antiretroviral protease inhibitor, while Ritonavir acts as a pharmacokinetic enhancer.[1]
Ensuring the stability of this combination in solution is critical for maintaining its therapeutic
efficacy and safety. This protocol outlines the necessary procedures for conducting forced
degradation studies and a formal stability study, employing High-Performance Liquid
Chromatography (HPLC) as the primary analytical technique.

Analytical Methodology: Stability-Indicating HPLC
Method

A validated, stability-indicating HPLC method is crucial for separating and quantifying LPV and
RTV from their potential degradation products. Several methods have been reported in the
literature; a common approach is detailed below.[1][2][3][4]

1.1. Chromatographic Conditions
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Parameter Recommended Conditions

C18 reverse-phase column (e.g., Agilent TC

Column
C18 (2) 250 mm x 4.6 mm, 5 pum)[2]
) Acetonitrile and 0.05 M phosphoric acid (55:45,
Mobile Phase
viv)[2]
Flow Rate 1.2 mL/min[2]
Detection UV at 240 nm[2]
Injection Volume 10 uL
Column Temperature Ambient

1.2. Standard and Sample Preparation

o Standard Stock Solution: Accurately weigh and dissolve Lopinavir and Ritonavir reference
standards in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to prepare a
stock solution of known concentration.

o Working Standard Solution: Dilute the stock solution with the mobile phase to a final
concentration within the linear range of the method (e.g., 8-48 pg/mL for Lopinavir and 2-12
pg/mL for Ritonavir).[2]

o Sample Solution: Dilute the Lopinavir/Ritonavir solution under investigation with the mobile
phase to achieve a concentration within the working standard range.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to
demonstrate the stability-indicating nature of the analytical method.[2] The drug solution is
subjected to various stress conditions more severe than those expected during storage.

2.1. Experimental Protocol for Forced Degradation

Prepare separate aliquots of the Lopinavir/Ritonavir solution for each stress condition. A
control sample, protected from stress, should be analyzed concurrently.
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e Acid Hydrolysis: To 1 mL of the drug solution, add 1 mL of 1 M methanolic HCI. Keep the
mixture at room temperature for 8 hours.[2] Neutralize the solution with an equivalent
amount of 1 M methanolic NaOH and dilute with the mobile phase to the target concentration
for HPLC analysis.[2]

o Alkaline Hydrolysis: To 1 mL of the drug solution, add 1 mL of 1 M methanolic NaOH. Keep
the mixture at room temperature for 8 hours.[2] Neutralize with 1 M methanolic HCI and
dilute with the mobile phase for analysis.[2] Lopinavir is reported to be stable under alkaline
conditions, while Ritonavir degrades.[5]

o Oxidative Degradation: To 1 mL of the drug solution, add 1 mL of 30% hydrogen peroxide
(H202).[2] Keep the solution at room temperature for 8 hours, protected from light.[2] Dilute
with the mobile phase for analysis.

o Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) for a
specified period (e.g., 24 hours). Allow the solution to cool to room temperature and dilute
with the mobile phase for analysis.

o Photolytic Degradation: Expose the drug solution to a light source (e.qg., direct sunlight or a
photostability chamber) for a defined duration (e.g., 8 hours).[2] A control sample should be
wrapped in aluminum foil to protect it from light. Dilute the exposed and control samples with
the mobile phase for analysis.

2.2. Data Presentation of Forced Degradation Results

The results of the forced degradation studies should be summarized in a table, indicating the
percentage of degradation for each active pharmaceutical ingredient (API) under each stress
condition.
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Oxidative Degradation )
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8h) chromatogram.

Formal Stability Study

A formal stability study is conducted to establish the shelf-life and recommended storage
conditions for the Lopinavir/Ritonavir solution. The study should be performed according to
the International Council for Harmonisation (ICH) guidelines.

3.1. Experimental Protocol for Formal Stability Study

» Storage Conditions: Store the Lopinavir/Ritonavir solution in its intended packaging at
various storage conditions.

o Long-term: 25°C + 2°C/60% RH £ 5% RH or 30°C + 2°C / 65% RH + 5% RH
o Accelerated: 40°C + 2°C/ 75% RH + 5% RH

o Refrigerated (if applicable): 5°C £ 3°C
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e Testing Time Points:
o Long-term: 0, 3, 6,9, 12, 18, 24, and 36 months
o Accelerated: 0, 3, and 6 months

e Analytical Tests: At each time point, analyze the samples for:

[e]

Appearance (color, clarity, precipitation)

opH

[¢]

Assay of Lopinavir and Ritonavir

[¢]

Degradation products/impurities
3.2. Data Presentation of Formal Stability Study

Summarize the quantitative data from the formal stability study in tables for each storage

condition.

Table for Long-Term Stability Data (25°C/60% RH)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Total
Time Point Lopinavir Ritonavir .
Appearance pH Impurities
(Months) Assay (%) Assay (%) (%)
(V]

12

18

24

36

Table for Accelerated Stability Data (40°C/75% RH)

Total
Time Point Lopinavir Ritonavir .
Appearance pH Impurities
(Months) Assay (%) Assay (%) (%)
0

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the stability testing of
Lopinavir/Ritonavir in solution.
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Caption: Workflow for Lopinavir/Ritonavir solution stability testing.

The following diagram illustrates the potential degradation pathways for Lopinavir and Ritonavir
under stress conditions.
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Caption: Potential degradation pathways for Lopinavir/Ritonavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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